molecular formula C8H10BrNO B8593892 4-Bromo-2-(dimethylamino)phenol

4-Bromo-2-(dimethylamino)phenol

Cat. No. B8593892
M. Wt: 216.07 g/mol
InChI Key: ADTIXQXHDSYMSV-UHFFFAOYSA-N
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Patent
US07829552B2

Procedure details

2-Amino-4-bromo-phenol (3.9 g, 20.74 mmol) was dissolved into AcOH (120 mL) and heated to 40° C. To this stirring solution at 40° C. was added (HCHO)n (1.9 g, 62.23 mmol), followed by NaBH3CN (3.9 g, 62.23 mmol). The reaction mixture was stirred for 1 hr at 40° C., then another (HCHO)n (1.9 g, 62.23 mmol) and NaBH3CN (3.9 g, 62.23 mmol) were added. The mixture was stirred for 16 hrs at 40° C. The solvent was removed under reduced pressure. The residues were partitioned between EtOAc and water. The organic layer was collected and dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate-hexanes (30:70) to afford 4-bromo-2-dimethylamino-phenol as a light yellow solid (3.7 g, 83%): 1H NMR (300 MHz, DMSO-d6): δ 9.44 (s, 1 H), 6.92 (m, 2 H), 6.71 (d, J=8.4 Hz, 1 H), 2.69 (s, 6 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=20% ethyl acetate in hexanes; Rf=0.57.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
(HCHO)n
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
(HCHO)n
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
3.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[BH3-][C:11]#[N:12].[Na+].[CH3:14]C(O)=O>>[Br:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([N:12]([CH3:11])[CH3:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O
Name
Quantity
120 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
(HCHO)n
Quantity
1.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
(HCHO)n
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
3.9 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 hrs at 40° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residues were partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate-hexanes (30:70)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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